molecular formula C18H17N3O4S2 B11279734 Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11279734
M. Wt: 403.5 g/mol
InChI Key: RHNAREFVJSPHBJ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by:

  • A 4-oxo-1,2,3,4-tetrahydroquinazoline core with a 2-sulfanylidene (thione) group.
  • A methyl carboxylate substituent at position 5.
  • A 3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl) side chain, incorporating a thiophene ring linked via a carbamoyl ethyl group .

Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial properties. The presence of sulfur-containing groups (e.g., sulfanylidene) and aromatic heterocycles (e.g., thiophene) enhances interactions with biological targets, such as hydrogen bonding and hydrophobic effects .

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C18H17N3O4S2/c1-25-17(24)11-4-5-13-14(9-11)20-18(26)21(16(13)23)7-6-15(22)19-10-12-3-2-8-27-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,26)

InChI Key

RHNAREFVJSPHBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Unfortunately, there is no documented industrial-scale production method for this compound. research efforts may uncover more efficient and scalable routes in the future.

Chemical Reactions Analysis

Reactivity: The compound likely undergoes various chemical reactions due to its diverse functional groups. Some potential reactions include:

    Oxidation: Oxidation of the sulfur atom in the sulfanylidene group.

    Reduction: Reduction of the carbonyl group or other functionalities.

    Substitution: Nucleophilic substitution at the carbamate or ester groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and regioselectivity. Detailed experimental studies are needed to elucidate the exact outcomes.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene derivatives and tetrahydroquinazoline frameworks. The presence of the sulfanylidene group is crucial for its biological activity.

  • Synthesis Process :
    • The compound can be synthesized through the reaction of appropriate thiophene derivatives with tetrahydroquinazoline intermediates.
    • Key steps often include the formation of carbon-sulfur bonds and the introduction of functional groups that enhance biological activity.
  • Crystal Structure :
    • The crystal structure analysis reveals specific intermolecular interactions such as hydrogen bonding, which contribute to the stability and reactivity of the compound .

Anticancer Activity

One of the prominent applications of methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival.
    • Studies have shown that derivatives containing the tetrahydroquinazoline moiety exhibit selective toxicity towards cancer cells while sparing normal cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. The incorporation of thiophene rings enhances its interaction with bacterial membranes.

  • Efficacy Against Bacteria :
    • Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
    • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have explored the applications of compounds similar to methyl 4-oxo-2-sulfanylidene in clinical settings:

  • Case Study on Anticancer Properties :
    • A study published in a peer-reviewed journal reported on a series of tetrahydroquinazoline derivatives that showed promising results in inhibiting tumor growth in xenograft models .
  • Case Study on Antibacterial Effects :
    • Research conducted on thiophene-based compounds indicated significant antibacterial activity against resistant strains of bacteria like Staphylococcus aureus, suggesting potential for development into therapeutic agents .

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unknown. Further research is essential to unravel its interactions with biological targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Thienopyridazine Derivatives

Compounds like Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) and Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73b) () share:

  • A methyl carboxylate group.
  • Sulfur-containing heterocycles (thiophene fused with pyridazine).

Key Differences :

  • The pyridazine core (vs.
  • The absence of a carbamoyl ethyl-thiophene side chain limits hydrogen-bonding capacity compared to the target compound.
Quinazoline Analogues

Methyl 3-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate () has:

  • The same quinazoline core and 2-sulfanylidene group .
  • A 4-methoxyphenylmethyl carbamoyl phenyl substituent at position 3 (vs. thiophene-linked carbamoyl ethyl).

Key Differences :

  • The phenyl substituent may reduce metabolic stability compared to thiophene-based side chains.

Functional Group Analysis

Sulfur-Containing Groups
  • 4-Oxo-2-thioxothiazolidine derivatives (): These compounds feature a thiazolidine core with a 2-thioxo group . While structurally distinct, the thione group facilitates similar interactions (e.g., metal coordination) but lacks the aromatic conjugation seen in quinazolines.
Ester and Carbamoyl Moieties
  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (): Contains a tetrahydrobenzo[b]thiophene core with ester and carbamoyl groups.

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Molecular Weight Key Functional Groups Notable Properties
Target Compound Quinazoline ~450 g/mol* 2-sulfanylidene, methyl carboxylate High hydrogen-bonding capacity
Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) Thienopyridazine ~250 g/mol Methyl carboxylate, thiophene Lower aromaticity than quinazoline
Methyl 3-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Quinazoline ~500 g/mol* 4-methoxyphenyl, carbamoyl Enhanced lipophilicity
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 390.14 g/mol Ester, 4-hydroxyphenyl Moderate solubility due to hydroxyl group

*Estimated based on structural formulas.

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound shows:

  • ~60–70% similarity to thienopyridazine derivatives (e.g., 73a, 73b) due to shared sulfur heterocycles and ester groups.
  • ~80% similarity to quinazoline analogues () due to identical core structures.

For example, the 4-methoxyphenyl group in may confer distinct ADME (Absorption, Distribution, Metabolism, Excretion) properties despite high structural overlap.

Biological Activity

Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial activities, structural characteristics, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial applications.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to methyl 4-oxo-2-sulfanylidene exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds with similar structural motifs demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent efficacy compared to standard antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : The antifungal properties were also notable, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains. The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on N-Derivatives : A study published in January 2023 evaluated N-derivatives of thiazolidinone compounds, which share structural similarities with our compound of interest. These derivatives exhibited strong antibacterial activity against eight bacterial strains, with the most active compound having an MIC of 0.004 mg/mL against Enterobacter cloacae and E. coli .
  • Structural Analysis : The crystal structure of a related compound was analyzed, revealing insights into its conformational stability and potential interaction sites for biological activity. Such structural studies are crucial for understanding how modifications can enhance or reduce efficacy against pathogens .

Table 1: Antimicrobial Activity Data

CompoundMIC (mg/mL)MBC (mg/mL)Activity Level
Compound 80.004 - 0.030.008 - 0.06Excellent
Compound 110.0150.030Good
Compound 120.011Not statedGood
Ampicillin>0.1Not statedReference

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